molecular formula C13H8N2O2 B6386661 4-(4-Cyanophenyl)picolinic acid, 95% CAS No. 1255639-10-1

4-(4-Cyanophenyl)picolinic acid, 95%

Cat. No. B6386661
CAS RN: 1255639-10-1
M. Wt: 224.21 g/mol
InChI Key: PHVBCWBPXFNMSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Cyanophenyl)picolinic acid (4-CPA) is a novel compound that has recently been gaining attention in the scientific community due to its potential applications in a variety of fields. This compound is an organic molecule with the molecular formula C9H7NO2 and a molecular weight of 163.15 g/mol. 4-CPA is a white crystalline solid that is soluble in water and alcohols. It is a derivative of picolinic acid and is a potent inhibitor of several enzymes.

Mechanism of Action

The mechanism of action of 4-(4-Cyanophenyl)picolinic acid, 95% is not yet fully understood, but it is believed to inhibit the activity of enzymes by binding to their active sites and preventing them from carrying out their normal functions. This inhibition of enzyme activity can lead to a variety of physiological effects, depending on the enzyme that is inhibited.
Biochemical and Physiological Effects
4-(4-Cyanophenyl)picolinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including dihydrofolate reductase, thymidylate synthase, 5-lipoxygenase, and cyclooxygenase-2. Inhibition of these enzymes can lead to a variety of physiological effects, such as the inhibition of cell proliferation and the inhibition of inflammation.

Advantages and Limitations for Lab Experiments

4-(4-Cyanophenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is a potent inhibitor of several enzymes and can be synthesized in good yields. In addition, it is soluble in water and alcohols, making it easy to handle and store. However, it is important to note that 4-(4-Cyanophenyl)picolinic acid, 95% is a potent inhibitor of enzymes, and caution should be taken when using it in laboratory experiments.

Future Directions

The potential applications of 4-(4-Cyanophenyl)picolinic acid, 95% are vast and there are many potential future directions for research. Some potential future directions for research include further investigation into the mechanism of action of 4-(4-Cyanophenyl)picolinic acid, 95%, further exploration of its potential applications in drug development, and further investigation into its potential applications in cancer therapy. Additionally, further research into the biochemical and physiological effects of 4-(4-Cyanophenyl)picolinic acid, 95% could lead to a better understanding of its potential therapeutic applications. Finally, further research into the synthesis and purification of 4-(4-Cyanophenyl)picolinic acid, 95% could lead to more efficient and cost-effective production of the compound.

Synthesis Methods

4-(4-Cyanophenyl)picolinic acid, 95% can be synthesized by reacting p-cyanophenol with picolinic acid in the presence of a base. The reaction is conducted in an aqueous solution of sodium hydroxide and is heated to a temperature of 70°C. The reaction yields 4-(4-Cyanophenyl)picolinic acid, 95% in good yields and can be purified by recrystallization from methanol.

Scientific Research Applications

4-(4-Cyanophenyl)picolinic acid, 95% has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of several enzymes such as dihydrofolate reductase and thymidylate synthase. It has also been found to be a potent inhibitor of the enzyme 5-lipoxygenase, which is involved in the metabolism of arachidonic acid. In addition, 4-(4-Cyanophenyl)picolinic acid, 95% has been found to be a potent inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins.

properties

IUPAC Name

4-(4-cyanophenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-8-9-1-3-10(4-2-9)11-5-6-15-12(7-11)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVBCWBPXFNMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Cyanophenyl)pyridine-2-carboxylic acid

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